molecular formula C30H48O6 B12320545 1,8,10-Trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

1,8,10-Trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

Cat. No.: B12320545
M. Wt: 504.7 g/mol
InChI Key: HORZOECJYCGUOG-UHFFFAOYSA-N
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Description

1,8,10-Trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid is a complex organic compound with a unique structure characterized by multiple hydroxyl groups and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8,10-Trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid involves multiple steps, starting from simpler organic molecules. The synthetic route typically includes:

    Formation of the core structure: This involves cyclization reactions to form the tetradecahydropicene core.

    Functional group modifications: Introduction of hydroxyl groups and the carboxylic acid group through various organic reactions such as oxidation and reduction.

    Purification: The final compound is purified using techniques like chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring safety and efficiency, and implementing purification processes suitable for industrial quantities.

Chemical Reactions Analysis

Types of Reactions

1,8,10-Trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: Hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogenating agents like thionyl chloride (SOCl2) for converting hydroxyl groups to halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carboxylic acid group can produce an alcohol.

Scientific Research Applications

1,8,10-Trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,8,10-Trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups and carboxylic acid group play a crucial role in these interactions, potentially affecting enzyme activity, signaling pathways, and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,8,10-Trihydroxy-10H-anthracen-9-one: A compound with a similar hydroxyl group arrangement but different core structure.

    Hexamethyl-1,3,4,5,6,6a,6b,7,8,8a,9,10,11,12,12a-octadecahydropicene-4a-carboxylic acid: Another compound with a similar core structure but different functional groups.

Uniqueness

1,8,10-Trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid is unique due to its specific combination of hydroxyl groups and carboxylic acid group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C30H48O6

Molecular Weight

504.7 g/mol

IUPAC Name

1,8,10-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C30H48O6/c1-17-9-12-30(24(34)35)14-13-27(4)18(22(30)29(17,6)36)7-8-20-25(2)11-10-21(33)26(3,16-31)23(25)19(32)15-28(20,27)5/h7,17,19-23,31-33,36H,8-16H2,1-6H3,(H,34,35)

InChI Key

HORZOECJYCGUOG-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)CO)O)C)O)C)C2C1(C)O)C)C(=O)O

Origin of Product

United States

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